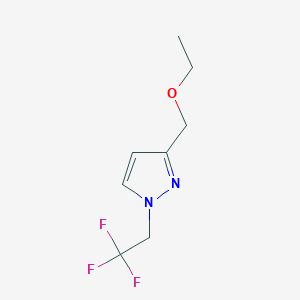

3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3N2O/c1-2-14-5-7-3-4-13(12-7)6-8(9,10)11/h3-4H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXFEHUARYFBRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=NN(C=C1)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the reaction of pyrazole derivatives with ethoxymethyl and trifluoroethyl reagents. One common method includes the use of gold-catalyzed hydration of 2,2,2-trifluoroethyl-substituted alkynes, which produces β-trifluoromethylketones as major products . This transformation illustrates the strong directing effect of the trifluoromethyl group through its inductive effect in gold-catalyzed addition to alkynes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The ethoxymethyl and trifluoroethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst type play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce trifluoromethyl alcohols.

Scientific Research Applications

3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several scientific research applications:

Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity through its inductive effect, which influences the electronic properties of the molecule . This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Key Observations :

- Trifluoroethyl vs.

- Ethoxymethyl vs. Carboxylate : The ethoxymethyl group improves lipophilicity relative to carboxylate esters (e.g., compounds from ), which may influence membrane permeability .

- Predicted vs. Experimental Data : While the target compound’s properties are predicted, analogs like ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate exhibit experimental melting points (58–60°C), suggesting the trifluoroethyl group may lower crystallinity .

Comparison :

Key Insights :

- Ethoxymethyl groups are less common in reported bioactive pyrazoles, but their ether linkages could enhance solubility for drug delivery applications .

Biological Activity

3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of an ethoxymethyl group and a trifluoroethyl group attached to a pyrazole ring. Its unique structure may confer specific interactions with biological targets, making it a candidate for various pharmacological applications.

The synthesis of 3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the reaction of pyrazole derivatives with ethoxymethyl and trifluoroethyl reagents. Common methods include gold-catalyzed hydration of 2,2,2-trifluoroethyl-substituted alkynes, yielding β-trifluoromethylketones as major products. The compound has a molecular formula of CHFNO and a molecular weight of 208.18 g/mol .

The mechanism of action for this compound involves its interaction with various molecular targets such as enzymes or receptors. The trifluoroethyl group is believed to enhance binding affinity and specificity through its inductive effect, which alters the electronic properties of the molecule .

Antitumor Activity

Research indicates that pyrazole derivatives, including 3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, exhibit significant antitumor properties. These compounds have been shown to inhibit key oncogenic pathways such as BRAF(V600E), EGFR, and Aurora-A kinase . A study evaluating various pyrazole derivatives found that those with trifluoromethyl substitutions demonstrated enhanced antitumor efficacy compared to their non-fluorinated counterparts.

Anti-inflammatory and Antimicrobial Effects

In addition to antitumor activity, pyrazole derivatives are known for their anti-inflammatory and antimicrobial properties. For instance, studies have shown that certain pyrazole compounds can inhibit the production of pro-inflammatory cytokines and exhibit antibacterial effects against various pathogens . The structural modifications in 3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole may further enhance these biological activities.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

- Antitumor Study : A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit tumor cell proliferation. The results indicated that compounds with trifluoroethyl groups exhibited higher cytotoxicity against cancer cell lines compared to those without such modifications .

- Anti-inflammatory Activity : In vitro assays demonstrated that certain pyrazole derivatives could significantly reduce nitric oxide production in LPS-stimulated macrophages, highlighting their potential as anti-inflammatory agents .

- Antimicrobial Evaluation : Pyrazole derivatives were tested against several bacterial strains, showing promising results in inhibiting bacterial growth through mechanisms that disrupt cell membrane integrity .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole to improve yield and purity?

- Methodology :

-

Hydrazine Cyclization : Use hydrazine hydrate in methanol or ethanol under reflux (80–120°C), as demonstrated in pyrazole syntheses with trifluoromethyl groups .

-

Solvent Optimization : Test polar aprotic solvents (e.g., DMF) for alkylation steps, as they enhance reaction rates for trifluoroethyl substitutions .

-

Temperature Control : Maintain low temperatures (0–5°C) during alkylation to minimize side reactions, as shown in methyl and phenyl group additions to pyrazole cores .

-

Purification : Recrystallize from ethyl acetate/hexane or ethanol to achieve >95% purity .

- Data Table : Synthetic Yields Under Different Conditions

| Reaction Step | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Cyclization | Methanol | 80 | 60 | 92 | |

| Alkylation (CH3I) | DMF | 0 | 74 | 96 | |

| Arylation (Ph-B(OH)2) | DMF | 25 | 91 | 98 |

Q. What analytical techniques are most reliable for confirming the structure of 3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole?

- Methodology :

-

X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., O–H···N interactions) to confirm substituent positions, as done for structurally similar pyrazole derivatives .

-

NMR Spectroscopy : Use - and -NMR to identify ethoxymethyl (δ ~4.2 ppm for OCH2) and trifluoroethyl (δ ~3.9 ppm for CF3CH2) groups .

-

IR Spectroscopy : Detect C-F stretches (1050–1200 cm) and pyrazole ring vibrations (1500–1600 cm) .

- Data Table : Key Crystallographic Parameters (Example)

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P-1 | |

| Bond Length (C–F) | 1.33–1.35 Å | |

| Hydrogen Bond | O–H···N (2.89 Å) |

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for pyrazole derivatives like 3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole?

- Methodology :

-

Assay Validation : Compare MTT (cell viability) and LDH (membrane integrity) assays to differentiate cytotoxic vs. pro-oxidant effects, as applied to 3,5-diphenyl-1H-pyrazole .

-

Dose-Response Analysis : Test concentrations from 1–100 μM to identify threshold effects, ensuring consistency with Total Oxidative Stress (TOS) and Total Antioxidant Capacity (TAC) metrics .

-

Structural Analogues : Benchmark against pyrazoles with fluorophenyl or trifluoromethyl groups to isolate substituent-specific effects .

- Data Table : Bioactivity Comparison of Pyrazole Derivatives

| Compound | IC50 (MTT, μM) | LDH Release (%) | TOS Level (nmol/mL) | Reference |

|---|---|---|---|---|

| 3,5-Diphenyl-1H-pyrazole | 45.2 | 68 | 12.3 | |

| 5-(4-Cl-Ph)-1-(4-OMe-Ph)-3-CF3 | 28.7 | 82 | 15.8 |

Q. What computational strategies predict the reactivity of 3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole in nucleophilic substitution reactions?

- Methodology :

-

DFT Calculations : Use B3LYP/6-311G(d,p) to model electron density maps, identifying electrophilic sites (e.g., trifluoroethyl carbon) .

-

Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict regioselectivity in reactions with amines or thiols .

-

Solvent Effects : Apply PCM models to simulate polar solvent interactions, critical for trifluoromethyl group stability .

- Data Table : Computed Reactivity Parameters

| Parameter | Value (eV) | Reference |

|---|---|---|

| HOMO Energy | -6.52 | |

| LUMO Energy | -1.89 | |

| HOMO-LUMO Gap | 4.63 |

Q. How can crystallographic data guide the design of derivatives with enhanced thermal stability?

- Methodology :

- Packing Analysis : Identify π-π stacking or hydrogen-bond networks in crystal structures to improve melting points .

- Substituent Engineering : Replace ethoxymethyl with bulkier groups (e.g., phenoxymethyl) to disrupt planar packing, as seen in 3-ethyl-4-phenoxy analogues .

- Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures (Td) with substituent electronegativity (e.g., CF3 vs. CH3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.